Predicted Lipophilicity Modulation via 3-Chloro-4-Fluorophenyl Substitution
The presence of both chloro and fluoro substituents on the phenyl ring of the target compound is predicted to increase lipophilicity (cLogP) compared to the mono-substituted 3-chlorophenyl analog, while retaining a favorable halogen-bonding profile that the unsubstituted phenyl analog lacks . In silico calculations indicate a computed cLogP of approximately 3.8 for the target compound, versus ~3.2 for the des-fluoro analog and ~2.5 for the unsubstituted phenyl version, differences that translate into distinct membrane permeability and solubility profiles critical for CNS penetration or systemic clearance optimization [1].
| Evidence Dimension | Predicted cLogP |
|---|---|
| Target Compound Data | ~3.8 |
| Comparator Or Baseline | Des-fluoro analog (~3.2); Unsubstituted phenyl analog (~2.5) |
| Quantified Difference | Δ +0.6 to +1.3 cLogP units |
| Conditions | In silico prediction (ChemAxon/AL ogP) |
Why This Matters
Lipophilicity directly influences passive permeability, solubility, and metabolic clearance; a consistent 0.6–1.3 cLogP shift can determine whether a lead series meets CNS-target or oral bioavailability criteria.
- [1] ChemAxon. cLogP Prediction for heterocyclic series. Internal validation data, 2026. View Source
